4-methoxy-N-(2-phenoxyphenyl)benzamide
Description
4-Methoxy-N-(2-phenoxyphenyl)benzamide is a substituted benzamide derivative characterized by a methoxy group at the para position of the benzamide ring and a phenoxy substituent at the ortho position of the aniline moiety. Its molecular formula is C₂₀H₁₇NO₃, with a molecular weight of 319.36 g/mol. The compound’s structure combines aromatic rings connected via an amide bond, enabling diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which influence its crystallinity and stability .
The synthesis typically involves reacting 2-phenoxyaniline with 4-methoxybenzoyl chloride under basic conditions, followed by purification via crystallization.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)20(22)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
InChI Key |
ATFHQBDGFMWHAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystal Packing
- 4-Methoxy vs. In contrast, the chloro substituent in its analog promotes halogen bonding (C–Cl/π), as observed in the crystal structure of 4-chloro-N-(2-phenoxyphenyl)benzamide .
- Nitro vs. Phenoxy Substituents: The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces strong hydrogen-bond acceptors, leading to dimeric packing motifs, whereas phenoxy substituents favor extended chains via C–H/O interactions .
Tautomerism and Spectral Properties
- Thione vs. Thiol Tautomers : Compounds like ES20 and MPiCB exhibit thione tautomerism, confirmed by IR spectra (C=S stretching at ~1247–1255 cm⁻¹) and absence of S–H bands . In contrast, unsubstituted benzamides (e.g., 4-chloro analog) lack such tautomeric flexibility.
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